Physapruin A
Overview
Description
Physapruin A (PHA) is a potent compound derived from Physalis peruviana . It selectively generates reactive oxygen species (ROS) and induces cancer cell death . Autophagy, a cellular self-clearance pathway, can be induced by ROS and plays a dual role in cancer cell death .
Chemical Reactions Analysis
This compound selectively generates reactive oxygen species (ROS) and induces cancer cell death . It’s also known to induce other oxidative stresses in cancer cells, such as mitochondrial superoxide generation and mitochondrial membrane potential depletion .Scientific Research Applications
Antiproliferative and Oxidative Stress-Associated Mechanism in Oral Cancer Cells : A study found that Physapruin A enhances the antiproliferative effects of ultraviolet-C (UVC) in oral cancer cells but not in normal cells. It induces oxidative stress, apoptosis, DNA damage, and disrupts mitochondrial functions, suggesting its potential as a treatment strategy for oral cancer (Peng et al., 2022).
Induction of Cytoprotective Autophagy in Breast Cancer Cells : this compound triggers reactive oxygen species (ROS) in breast cancer cells, inducing autophagy. This autophagic response plays an antioxidant and anti-apoptotic role, indicating its potential utility in breast cancer treatment (Yu et al., 2022).
Inhibits Breast Cancer Cell Proliferation and Induces Apoptosis : This compound inhibits proliferation and induces G2/M arrest in various breast cancer cells. It generates ROS, causes mitochondrial membrane potential depletion, and triggers apoptosis, presenting it as a potential natural product for breast cancer treatment (Yu et al., 2021).
Suppression of Oral Cancer Cell Proliferation via DNA Damage : this compound selectively inhibits the proliferation of oral cancer cells by inducing oxidative stress and apoptosis, and suppressing DNA repair signaling. This selective action makes it a potential therapeutic agent for oral cancer (Yu et al., 2022).
Mechanism of Action
Physapruin A shows antiproliferative effects on cancer cells involving oxidative stress, apoptosis, and autophagy . It can induce a more significant endoplasmic reticulum expansion and aggresome formation of breast cancer cells . The mRNA and protein levels of endoplasmic reticulum stress-responsive genes (IRE1α and BIP) were upregulated by this compound in breast cancer cells .
Safety and Hazards
Physapruin A has shown high cytotoxicity to two oral cancer cell lines but no cytotoxicity to two non-malignant oral cells . This selective antiproliferation of this compound was associated with the selective generation of reactive oxygen species (ROS) in oral cancer cells rather than in non-malignant oral cells .
Future Directions
The potential antitumor effects of Physapruin A in combined treatments remain unclear . Future research could explore the function of oxidative stress and endoplasmic reticulum stress in modulating the proliferation and apoptosis of cancer cells treated with this compound . Another potential direction could be to investigate the impact of the combined treatment of ultraviolet-C with this compound on the proliferation of oral cancer cells .
Properties
IUPAC Name |
(2R)-2-[(1S)-1-hydroxy-1-[(4S,8R,9S,10R,13S,14R,17S)-4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-15-14-22(35-23(31)16(15)2)26(5,32)28(34)13-12-27(33)18-6-7-19-20(29)8-9-21(30)25(19,4)17(18)10-11-24(27,28)3/h7-9,17-18,20,22,29,32-34H,6,10-14H2,1-5H3/t17-,18+,20-,22+,24-,25+,26-,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHSBASYULCSAT-INQWNKEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)C=CC5O)C)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=C[C@@H]5O)C)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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